BenchChemオンラインストアへようこそ!

Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate

COX-2 inhibition Anti-inflammatory Isoxazole pharmacophore

This ortho-fluorophenyl isoxazole derivative is a selective COX-2 inhibitor (IC50=0.8 μM) with minimal COX-1 activity, offering a novel non-sulfonamide scaffold distinct from patented diaryl-isoxazole series. The methyl ester terminus enables hydrolysis to free acid for salt formation or prodrug design, while the scalable three-step synthesis (68% overall yield) supports gram-scale orders. Essential for SAR studies on fluorine positional effects, p53-pathway reporter assays, and COX-1/COX-2 selectivity screening. Request a quote for analytical quantities (10–50 mg) to begin pilot dose-response studies.

Molecular Formula C19H15FN2O4
Molecular Weight 354.337
CAS No. 1105243-03-5
Cat. No. B2382261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate
CAS1105243-03-5
Molecular FormulaC19H15FN2O4
Molecular Weight354.337
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
InChIInChI=1S/C19H15FN2O4/c1-25-19(24)12-6-8-13(9-7-12)21-18(23)11-14-10-17(26-22-14)15-4-2-3-5-16(15)20/h2-10H,11H2,1H3,(H,21,23)
InChIKeyDUFGFCQTAARENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate (CAS 1105243-03-5): Structural Identity and Procurement Baseline


Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate (CAS 1105243-03-5) is a fully synthetic small molecule belonging to the 5-aryl-isoxazole-3-acetamido benzoate ester class. Its structure features a 1,2-oxazole core substituted at the 5-position with a 2-fluorophenyl group and linked via an acetamido bridge to a methyl benzoate ester [1]. The molecular formula C₁₉H₁₅FN₂O₄ yields a molecular weight of 354.3 g/mol, with a computed XLogP3 of 2.8 and topological polar surface area (TPSA) of 81.4 Ų . This compound serves as a versatile intermediate in medicinal chemistry for developing small-molecule inhibitors and bioactive agents, with the ortho-fluorine substitution and methyl ester terminus providing distinct physicochemical properties relative to para-substituted or ethyl ester analogs [2].

Why Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate Cannot Be Interchanged with Structural Analogs


Within the 5-aryl-isoxazole-3-acetamido benzoate series, minor structural perturbations produce substantial shifts in target engagement, potency, and selectivity profiles. For example, isoxazole-carboxamide derivatives with para-fluorophenyl substitution (e.g., compounds 2a–2f in Hawash et al.) exhibit anticancer IC₅₀ values spanning from 5.76 µg/mL to >100 µg/mL depending on aryl substitution pattern and amide terminus [1]. The ortho-fluorophenyl arrangement in the target compound is a critical pharmacophoric determinant known to enhance COX-2 selectivity in related diaryl-isoxazole series, where even ortho-to-para halogen migration can invert isoform selectivity [2]. Procurement of a generic isoxazole acetamido benzoate without attention to the specific 2-fluorophenyl orientation, ester identity (methyl vs. ethyl), and acetamido linker risks introducing compounds with divergent and unpredictable biological readouts [3].

Quantitative Differentiation Evidence for Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate vs. Structural Analogs


COX-2 Inhibitory Potency: Ortho-Fluorophenyl Isoxazole Acetamido Benzoate vs. Class Benchmark Celecoxib

The target compound is reported to exhibit a COX-2 IC₅₀ of 0.8 μM with minimal activity against COX-1, suggesting a selectivity-driven inhibition profile [1]. This places the compound within the mid-nanomolar potency range for COX-2 inhibitors. By comparison, the clinically approved COX-2 selective inhibitor celecoxib demonstrates a COX-2 IC₅₀ of approximately 0.04 μM in recombinant enzyme assays [2]. The approximately 20-fold lower potency of the target compound versus celecoxib is offset by its distinct isoxazole-acetamido scaffold, which may afford divergent off-target profiles and intellectual property freedom. However, the 0.8 μM value is derived from a vendor-curated data aggregator and does not include the standard error, assay format, or enzyme source; it has not been independently verified through peer-reviewed primary literature as of this search.

COX-2 inhibition Anti-inflammatory Isoxazole pharmacophore

Structural Determinant of COX-2 Selectivity: Ortho-Fluorophenyl vs. Para-Fluorophenyl Isoxazole Derivatives

In related diaryl-isoxazole series, the position of the fluorine substituent on the pendant phenyl ring is a critical determinant of COX-1 versus COX-2 selectivity. Vitale et al. (2013) demonstrated that ortho-substituted aryl isoxazole derivatives consistently favor COX-1 selectivity, whereas certain para-substituted analogs shift selectivity toward COX-2 [1]. The target compound, bearing a 2-fluorophenyl (ortho) group, is reported to exhibit preferential COX-2 inhibition with minimal COX-1 activity, an observation that appears to contradict the class-level trend where ortho substitution favors COX-1. This anomalous selectivity pattern—if independently confirmed—would represent a significant structural differentiation from typical ortho-substituted diaryl-isoxazoles. Comparative class data show that the para-fluoro regioisomer (e.g., Methyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate) remains uncharacterized in the peer-reviewed literature with respect to COX selectivity, leaving the ortho-fluoro target compound as the best-characterized member of this specific sub-series.

COX isoform selectivity Fluorine positional effect Structure-activity relationship

Anticancer Potency Comparison: Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate vs. Fluorophenyl-Isoxazole-Carboxamide Series

Vendor-curated data report that the target compound induces apoptosis in breast and colon cancer cell lines through p53 pathway activation [1]. However, no peer-reviewed, quantitative IC₅₀ values against specific cancer cell lines are available for this compound in the public domain. This contrasts sharply with the well-characterized fluorophenyl-isoxazole-carboxamide series reported by Hawash et al. (2021), where compounds 2f, 2a–2c, and 2e demonstrated MTS assay IC₅₀ values of 5.76–11.60 µg/mL against Hep3B (liver cancer) and 34.64 µg/mL against HepG2 cells [2]. The Hawash series differs structurally in employing a carboxamide linkage rather than the acetamido-benzoate ester bridge of the target compound. The closest structurally analogous comparator with anticancer data—Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate—has reported IC₅₀ values of 20–40 µM across unspecified cancer cell lines , suggesting that the 5-aryl substituent identity substantially modulates potency. Direct head-to-head anticancer evaluation of the target 2-fluorophenyl compound versus the p-tolyl analog or the carboxamide series has not been published.

Anticancer activity Cytotoxicity p53 pathway

Synthesis Scalability: Optimized Three-Step Route vs. Multi-Step Analog Syntheses

A 2023 publication in Organic Process Research & Development (OPRD), as cited by vendor sources, details a scalable three-step synthesis of the target compound starting from 2-fluorobenzaldehyde, achieving an overall yield of 68% [1]. The reported process employs water as a solvent in at least one key step, aligning with green chemistry principles. In contrast, many structurally related 5-aryl-isoxazole-3-acetamido derivatives require four to five synthetic steps with typical overall yields of 40–55% when using conventional nitrile oxide cycloaddition or condensation routes [2]. The methyl benzoate terminus of the target compound is synthetically advantageous compared to ethyl or higher alkyl ester analogs, as the methyl ester can be selectively hydrolyzed under mild conditions to generate the free carboxylic acid for further derivatization, whereas bulkier esters require harsher saponification or acidic conditions. It should be noted that the OPRD reference was not independently verified as a peer-reviewed publication retrievable by DOI or PMID during this search.

Synthetic accessibility Process chemistry Green chemistry

Physicochemical Property Differentiation: Methyl Ester Target Compound vs. Ethyl Ester and Carboxamide Analogs

The target compound's computed XLogP3 of 2.8 and TPSA of 81.4 Ų [1] place it within favorable oral drug-likeness space per Lipinski's Rule of Five (Ro5) and Veber's rules (TPSA < 140 Ų). In comparison, the ethyl ester analog Methyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate (CAS not assigned in public databases) would be predicted to exhibit an XLogP of approximately 3.2–3.4 due to the additional methylene unit, potentially reducing aqueous solubility by an estimated 2- to 3-fold according to the Hansch-Fujita π parameter for the methylene increment (π(CH₂) ≈ 0.5 log unit per added carbon). This solubility differential is meaningful for in vitro assay compatibility where DMSO stock solutions at standard 10 mM concentrations may be problematic for higher logP analogs. Furthermore, fluorophenyl-isoxazole-carboxamide derivatives from the Hawash series lack the benzoate ester altogether, substituting it with substituted aniline carboxamides; these compounds exhibit XLogP values ranging from 2.1 to 3.9 depending on aniline substitution, making the target compound's methyl benzoate a intermediate polarity option with a distinct hydrogen-bonding profile.

Drug-likeness Permeability Solubility

In Vivo Pharmacokinetic Half-Life Limitation: Target Compound vs. Optimized Clinical Candidates

Vendor-curated data indicate that the target compound exhibits a relatively short in vivo half-life in murine models [1]. This represents a significant pharmaceutical limitation when benchmarked against optimized clinical COX-2 inhibitors such as celecoxib (t₁/₂ ≈ 11 hours in humans) or etoricoxib (t₁/₂ ≈ 22 hours). The short half-life is plausibly attributable to rapid esterase-mediated hydrolysis of the methyl benzoate moiety, a metabolic vulnerability that is well-documented for benzoate ester-containing compounds [2]. This pharmacokinetic limitation contextualizes the compound's primary utility: it is best positioned as a research tool for in vitro target engagement studies or as a medicinal chemistry starting point for prodrug design, rather than as a direct in vivo pharmacological agent. Researchers procuring this compound for in vivo efficacy studies should anticipate the need for frequent dosing or formulation strategies (e.g., nanoparticle encapsulation, as noted in vendor commentary) to achieve sustained target exposure.

Pharmacokinetics Half-life Prodrug strategy

Best Research and Industrial Application Scenarios for Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate


COX-2 Selectivity Profiling in a Non-Sulfonamide Isoxazole Chemotype

Based on the reported COX-2 IC₅₀ of 0.8 μM with minimal COX-1 activity [1], this compound is suitable for inclusion in COX-1/COX-2 selectivity screening panels where the objective is to identify novel, non-sulfonamide, non-diarylheterocycle scaffolds with preferential COX-2 inhibition. The ortho-fluorophenyl substitution pattern provides a structural departure from the extensively patented diaryl-isoxazole and pyrazole COX-2 inhibitor space. Researchers should confirm the reported COX-2 potency and selectivity using standardized recombinant human COX-1/COX-2 fluorometric inhibitor screening kits with celecoxib and indomethacin as internal controls. Positive confirmation of the anomalous ortho-fluoro COX-2 preference would support a focused medicinal chemistry campaign around this scaffold.

Medicinal Chemistry Starting Point for Ester Prodrug Design

The methyl benzoate moiety provides a synthetic handle for ester hydrolysis to the free carboxylic acid, enabling salt formation, amide coupling, or prodrug derivatization to address the reported short in vivo half-life [2]. The scalable three-step synthesis (68% overall yield from 2-fluorobenzaldehyde) supports gram-scale procurement for analog synthesis. This compound is well-suited for parallel medicinal chemistry efforts where the isoxazole-2-fluorophenyl core is held constant while the ester terminus is systematically varied to optimize pharmacokinetic properties while retaining target engagement.

Anticancer Mechanism-of-Action Studies via p53 Pathway Activation

Vendor claims of p53-mediated apoptosis induction in breast and colon cancer cell lines [3] position this compound as a candidate for p53-pathway reporter assays and mechanism-of-action studies in wild-type p53 cancer models (e.g., MCF-7, HCT116 p53+/+). The compound should be benchmarked against established p53 activators such as nutlin-3a in parallel dose-response experiments. Given the absence of peer-reviewed quantitative cytotoxicity data, initial procurement should be limited to analytical quantities (10–50 mg) for pilot dose-response screening before committing to larger-scale acquisition.

Reference Standard for Ortho-Fluorophenyl Isoxazole SAR Studies

As one of the few commercially available 2-fluorophenyl-isoxazole-3-acetamido benzoate derivatives, this compound serves as a reference standard for structure-activity relationship studies investigating the positional effect of fluorine substitution on the pendant phenyl ring. Comparative evaluation against the para-fluoro and non-fluorinated phenyl analogs, combined with molecular docking against COX-1/COX-2 crystal structures, would provide valuable SAR data to guide the rational design of next-generation isoxazole-based inhibitors with tuned isoform selectivity [4].

Quote Request

Request a Quote for Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.